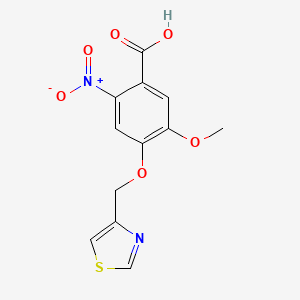![molecular formula C14H17ClN2O B1420380 2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole CAS No. 1097053-12-7](/img/structure/B1420380.png)
2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole
Descripción general
Descripción
The compound “2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole” is a chemical compound with the molecular formula C14H17ClN2O. It has a molecular weight of 264.75 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole” consists of a five-membered oxadiazole ring attached to a phenyl group and a 3-methylbutyl group . The oxadiazole ring contains one oxygen atom and two nitrogen atoms .Physical And Chemical Properties Analysis
The compound “2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole” has a molecular weight of 264.75 . Other physical and chemical properties such as boiling point and storage conditions were not specified in the search results .Aplicaciones Científicas De Investigación
Antibacterial Activity
1,3,4-Oxadiazoles, including compounds similar to 2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole, have demonstrated significant antibacterial properties. For instance, Rai et al. (2009) synthesized a series of oxadiazoles with substantial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009). Ates et al. (1997) also reported significant antibacterial activity against S. aureus for similar compounds (Ates, Kocabalkanli, Saniş, Ekinci, & Vidin, 1997).
Tumor Inhibition and Anti-inflammatory Actions
Oxadiazole derivatives have shown potential in toxicity assessment, tumor inhibition, and anti-inflammatory actions. Faheem (2018) found that certain 1,3,4-oxadiazole derivatives displayed moderate inhibitory effects in assays related to tumor inhibition and anti-inflammatory potential (Faheem, 2018). Dewangan et al. (2015) synthesized oxadiazole derivatives with notable analgesic and anti-inflammatory activities (Dewangan, Nakhate, Tripathi, Kashyap, & Dhongde, 2015).
Photoluminescent Properties
The 1,3,4-oxadiazole ring, which is present in 2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole, is known for its photoluminescent properties. Han et al. (2010) studied derivatives that exhibited strong blue fluorescence emission with good photoluminescence quantum yields (Han, Wang, Zhang, & Zhu, 2010).
Insecticidal Activity
Compounds with a 1,3,4-oxadiazole structure have been explored for their insecticidal properties. Qi et al. (2014) synthesized oxadiazole derivatives that showed good insecticidal activities against the diamondback moth (Qi, Chen, Wang, Ni, Li, Zhu, & Yuan, 2014).
Corrosion Inhibition
Oxadiazole derivatives are also investigated for their role in corrosion inhibition. Kalia et al. (2020) synthesized oxadiazole derivatives that demonstrated high corrosion inhibition efficiency on mild steel in acidic environments (Kalia, Kumar, Kumar, Pahuja, Jhaa, Lata, & Dahiya, 2020).
Propiedades
IUPAC Name |
2-[chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-10(2)8-9-12-16-17-14(18-12)13(15)11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJNEFBNPVNATH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=NN=C(O1)C(C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[(2-Chlorophenyl)methyl]sulfanyl}pyridin-2-amine](/img/structure/B1420297.png)
![1-[2-(Naphthalen-2-ylsulfanyl)acetyl]piperidin-4-one](/img/structure/B1420298.png)
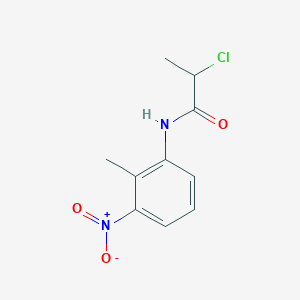
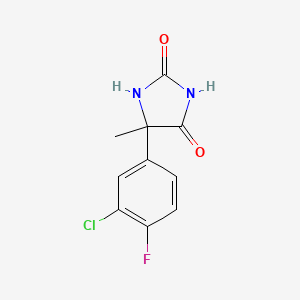
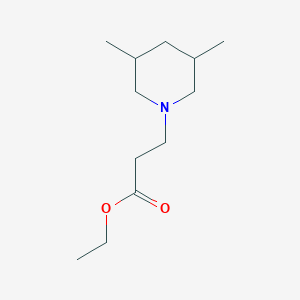
![2-{[(2-Methoxyphenyl)methyl]sulfanyl}aniline](/img/structure/B1420303.png)
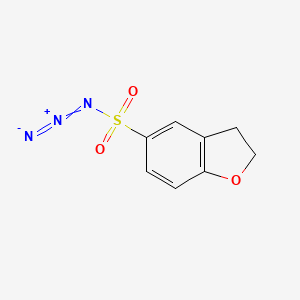
![2-[(3-Chloro-4-fluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420311.png)
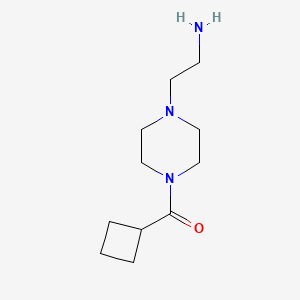
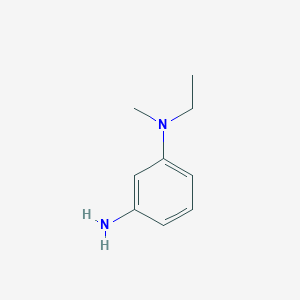
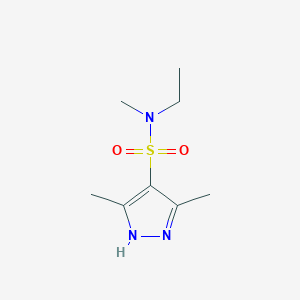
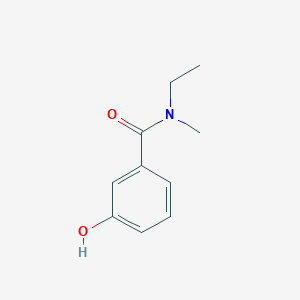
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol](/img/structure/B1420317.png)
